molecular formula C18H15BrN2O4 B214626 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214626
M. Wt: 403.2 g/mol
InChI Key: QYGQPFBKBMSLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in the field of cancer research. The compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the activity of HDACs, specifically HDAC6 and HDAC8. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to a more compact chromatin structure and a decrease in gene expression. HDAC inhibitors, such as 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, can prevent this deacetylation process, leading to increased gene expression and potentially inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of several cancer cell lines. It has also been reported to inhibit the activity of HDACs, specifically HDAC6 and HDAC8. HDAC inhibitors, including 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in cancer cells. Additionally, it has been reported to inhibit the activity of HDACs, which are enzymes that play a role in the regulation of gene expression. However, one limitation of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

Future research could focus on optimizing the synthesis method of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide to improve yield and purity. Additionally, further studies could investigate the potential of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide as a therapeutic agent for specific types of cancer, as well as its potential in combination therapy with other cancer drugs. Further studies could also explore the potential side effects and toxicity of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been achieved using several methods, including a three-step process that involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate, followed by a Michael addition reaction with 3-amino-2-hydroxybenzoic acid, and finally, an acetylation reaction with acetic anhydride. Another method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, followed by a condensation reaction with 3-amino-2-hydroxybenzoic acid, and finally, an acetylation reaction with acetic anhydride. Both methods have been reported to yield high purity 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.

Scientific Research Applications

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have potential in the treatment of cancer, as they can induce cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

2-[3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C18H15BrN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23)

InChI Key

QYGQPFBKBMSLAD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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